

# analytical standard for "Nodakenetin-Glucose-malonic acid"

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## Compound of Interest

Compound Name: *Nodakenetin-Glucose-malonic acid*

Cat. No.: *B15591526*

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An in-depth analysis of "**Nodakenetin-Glucose-malonic acid**" reveals its significance as a natural compound, necessitating standardized analytical protocols for its identification and quantification. This document provides detailed application notes and experimental procedures for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Nodakenetin-Glucose-malonic acid** is a complex molecule with the following properties:

Property	Value
Molecular Formula	C23H26O12
Molecular Weight	494.45 g/mol
CAS Number	1415796-06-3

## Application Notes

This analytical standard is intended for use in qualitative and quantitative analyses. It is suitable for the development and validation of analytical methods, including but not limited to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Due to its molecular complexity, careful sample preparation and handling are crucial for accurate results.

It is recommended to store the standard in a cool, dry place, protected from light to prevent degradation.

## Experimental Protocols

The following protocols are based on established methodologies for the analysis of coumarin glycosides and related natural products.

### High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of **Nodakenetin-Glucose-malonic acid** in various matrices.

Instrumentation and Materials:

- HPLC system with a UV-Vis detector
- Analytical column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Standard Solution: 1 mg/mL **Nodakenetin-Glucose-malonic acid** in methanol (prepare serial dilutions for calibration curve)
- Sample Preparation: Extract the compound from the matrix using a suitable solvent (e.g., methanol, ethanol) followed by filtration through a 0.45 µm syringe filter.

Chromatographic Conditions:

Parameter	Condition
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	330 nm
Gradient Elution	0-20 min: 10-50% B20-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B

## High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a highly sensitive and selective method for the identification and quantification of **Nodakenetin-Glucose-malonic acid**.

Instrumentation and Materials:

- HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
- Ion Source: Electrospray Ionization (ESI)
- Analytical column and mobile phases are the same as in the HPLC-UV method.

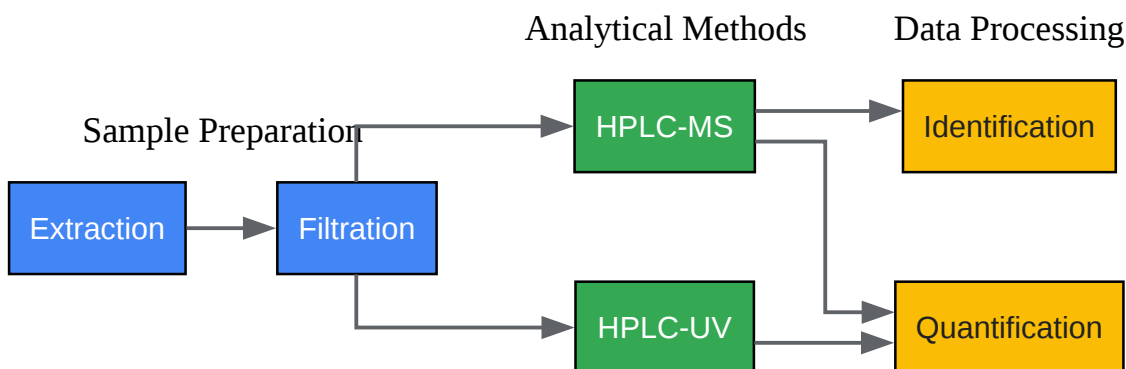
Mass Spectrometry Parameters:

Parameter	Condition
Ionization Mode	Negative
Capillary Voltage	3.5 kV
Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Scan Range (Full Scan)	m/z 100-1000
Precursor Ion (for MS/MS)	m/z 493.1
Collision Energy	20-40 eV (optimized for fragmentation)

Expected Mass Spectrometry Fragmentation: The fragmentation of **Nodakenetin-Glucose-malonic acid** in negative ESI mode is expected to involve the loss of the malonic acid and glucose moieties.

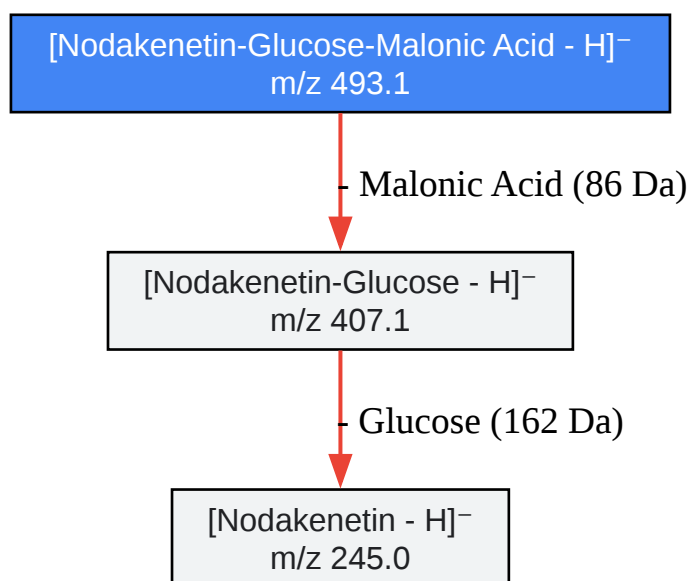
Precursor Ion [M-H] <sup>-</sup> (m/z)	Major Fragment Ions (m/z)	Neutral Loss
493.1	407.1	Malonic acid (86 Da)
245.0	Malonic acid + Glucose (86 + 162 Da)	

## Visualizations



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Caption: General experimental workflow for the analysis of **Nodakenetin-Glucose-malonic acid**.



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Caption: Proposed ESI-MS/MS fragmentation pathway for **Nodakenetin-Glucose-malonic acid**.

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